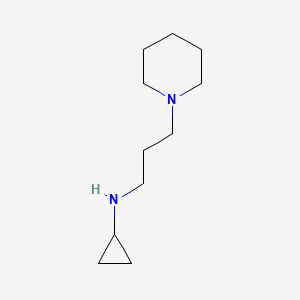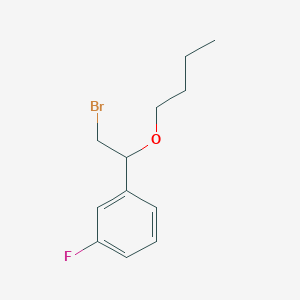
1-(3-Bromophenyl)-2-(propylthio)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromophenyl)-2-(propylthio)ethan-1-one is an organic compound that belongs to the class of α-bromo ketones. These compounds are known for their versatility and utility in various chemical reactions and applications. The presence of a bromine atom and a propylthio group in its structure makes it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2-(propylthio)ethan-1-one typically involves the bromination of 3-bromophenyl ethanone followed by the introduction of a propylthio group. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant. This two-step one-pot protocol proceeds in water and provides high yields of α-bromo ketones .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly solvents and optimized reaction conditions are crucial for efficient and sustainable production.
化学反应分析
Types of Reactions
1-(3-Bromophenyl)-2-(propylthio)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(3-Bromophenyl)-2-(propylthio)ethan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Bromophenyl)-2-(propylthio)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the propylthio group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation.
相似化合物的比较
Similar Compounds
1-(3-Bromophenyl)ethan-1-one: Lacks the propylthio group, making it less versatile in certain reactions.
1-(4-Bromophenyl)-2-(propylthio)ethan-1-one: The bromine atom is in a different position, which can affect its reactivity and applications.
1-(3-Chlorophenyl)-2-(propylthio)ethan-1-one: Chlorine instead of bromine, leading to different chemical properties and reactivity.
Uniqueness
1-(3-Bromophenyl)-2-(propylthio)ethan-1-one is unique due to the combination of the bromine atom and the propylthio group, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C11H13BrOS |
|---|---|
分子量 |
273.19 g/mol |
IUPAC 名称 |
1-(3-bromophenyl)-2-propylsulfanylethanone |
InChI |
InChI=1S/C11H13BrOS/c1-2-6-14-8-11(13)9-4-3-5-10(12)7-9/h3-5,7H,2,6,8H2,1H3 |
InChI 键 |
RXUSNNURBIDQSV-UHFFFAOYSA-N |
规范 SMILES |
CCCSCC(=O)C1=CC(=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3,5-dinitrophenyl)methyl(2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13640746.png)


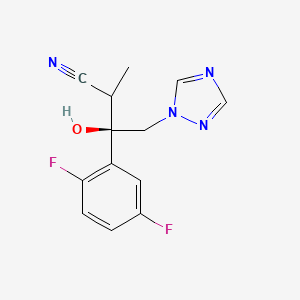


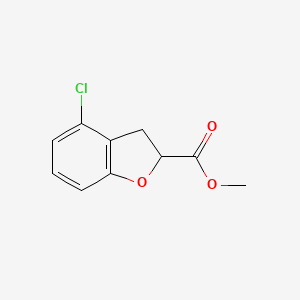
![6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13640787.png)

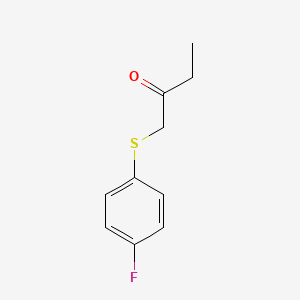
![5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13640812.png)

